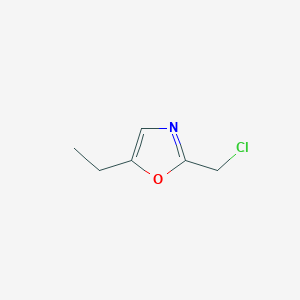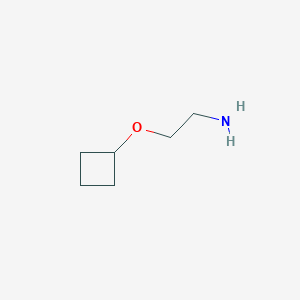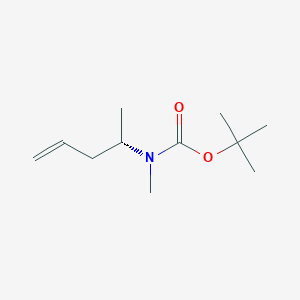
3-Bromo-1H-indol-7-amine
Vue d'ensemble
Description
“3-Bromo-1H-indol-7-amine” is a chemical compound with the molecular formula C8H7BrN2 and a molecular weight of 211.06 g/mol . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom attached to the third carbon of an indole ring, and an amine group attached to the seventh carbon .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, indole derivatives are known to undergo a variety of reactions. For instance, they can participate in electrophilic substitution reactions .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 211.06 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.
Applications De Recherche Scientifique
Traitement du Cancer
Les dérivés de la 3-Bromo-1H-indol-7-amine ont été identifiés comme des composés biologiquement actifs avec des applications potentielles dans le traitement du cancer. Ces dérivés peuvent cibler les cellules cancéreuses, les microbes et divers troubles au sein du corps humain. Le noyau indole, qui fait partie de la structure de la this compound, est un composant significatif dans de nombreuses molécules de médicaments synthétiques, présentant une forte affinité pour plusieurs récepteurs .
Chimie Médicinale
L'échafaudage indole est un composant structurel clé dans les médicaments approuvés par la FDA pour divers types de cancer, la maladie d'Alzheimer et le glaucome. La présence de this compound en chimie médicinale permet le développement de nouveaux dérivés avec des caractéristiques et une activité biologique améliorées .
Synthèse des Alcaloïdes
Les dérivés de l'indole sont répandus dans certains alcaloïdes, qui sont des composés d'un intérêt considérable en raison de leurs propriétés médicinales. La synthèse de ces dérivés, y compris la this compound, est cruciale pour la construction de molécules biologiquement actives pouvant être utilisées en pharmacologie .
Complexes Métalliques dans la Découverte de Médicaments
Les complexes métalliques contenant de l'indole ont montré une activité biologique significative. La combinaison de this compound avec des métaux de transition peut conduire au développement d'agents médicinaux efficaces, élargissant la portée de la découverte de médicaments .
Inhibiteurs Pan-HER
La this compound a été utilisée dans la découverte d'inhibiteurs pan-HER. Ces composés sont capables d'inhiber HER1, HER2 et HER4, qui sont des cibles essentielles dans le traitement de divers cancers .
Traitement du VIH-1
Le noyau indole, y compris la this compound, est utilisé dans la synthèse d'inhibiteurs puissants pour le traitement des infections à VIH-1. Cela met en évidence le rôle du composé dans le développement de traitements pour les maladies virales .
Orientations Futures
Indole derivatives, like “3-Bromo-1H-indol-7-amine”, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include 3-bromo-1h-indol-7-amine, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a variety of biochemical pathways.
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
The synthesis and application of indole derivatives have attracted increasing attention in recent years, suggesting that these factors may be significant .
Analyse Biochimique
Biochemical Properties
3-Bromo-1H-indol-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells. Additionally, this compound has been found to bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . The compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, this compound has been reported to impact cellular metabolism by altering the activity of key metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation . This inhibition can result in the suppression of downstream signaling pathways and the induction of apoptosis in cancer cells. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged exposure and sustained effects on cells . The compound may undergo degradation over time, leading to a decrease in its activity and effectiveness. Long-term studies have also indicated that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . For instance, low doses of this compound may result in mild inhibition of cancer cell proliferation, while higher doses can induce significant apoptosis and tumor regression . . Therefore, careful consideration of dosage is crucial in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, this compound has been shown to inhibit certain enzymes involved in glycolysis and oxidative phosphorylation, leading to changes in cellular energy production and metabolism . Additionally, the compound can affect the levels of specific metabolites, such as ATP and NADH, which play critical roles in cellular energy homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, allowing for its accumulation in specific cellular compartments . Once inside the cells, this compound can interact with binding proteins, which facilitate its distribution and localization within different cellular compartments . The compound’s transport and distribution can influence its activity and effectiveness, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been shown to localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression . Additionally, the compound can be directed to other subcellular compartments, such as the mitochondria, where it can influence cellular metabolism and energy production .
Propriétés
IUPAC Name |
3-bromo-1H-indol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTCBNORDMIMEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696019 | |
| Record name | 3-Bromo-1H-indol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1084328-82-4 | |
| Record name | 3-Bromo-1H-indol-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1084328-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1H-indol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(4-Methylphenyl)carbamoyl]sulfamyl chloride](/img/structure/B1441545.png)


![(2S)-1-{[(3-bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid](/img/structure/B1441550.png)
![2-Methyl-3-[(trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B1441551.png)




![Ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1441560.png)

